molecular formula C20H9F34O4P B142151 Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate CAS No. 678-41-1

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

Cat. No.: B142151
CAS No.: 678-41-1
M. Wt: 990.2 g/mol
InChI Key: AFWOYEYXUDHGHF-UHFFFAOYSA-N
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Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate is a fluorinated organophosphate compound known for its unique chemical properties, including high thermal stability, excellent electrical insulation, and chemical resistance. This compound is widely used in various industrial applications, particularly in the production of coatings, lubricants, and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl alcohol with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the phosphate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to the presence of fluorine atoms.

  • Reduction: Reduction reactions are less common for this compound, given its already high stability.

  • Substitution: Substitution reactions can occur, particularly with nucleophiles attacking the phosphate group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, can facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.

  • Substitution Products: Substitution reactions can yield products where the phosphate group is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions. Biology: It is employed in the study of cell membranes and as a component in fluorescent probes for biological imaging. Medicine: The compound's properties make it useful in the development of drug delivery systems and medical coatings. Industry: It is widely used in the production of high-performance coatings, lubricants, and electronic materials due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated phosphate group can interact with biological membranes, altering their properties and affecting cellular processes. The compound's stability and resistance to degradation make it suitable for long-term applications in various fields.

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA): Similar in its fluorinated structure but used primarily in the production of fluoropolymers.

  • Perfluorodecanoic acid (PFDA): Another fluorinated compound with applications in surface treatments and coatings.

  • Bis(perfluorooctyl) phosphate: Similar in structure and used in similar applications, but with different molecular weight and properties.

Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate stands out due to its specific combination of fluorinated alkyl chains and phosphate group, providing unique properties that are not found in other compounds. Its high thermal stability, excellent electrical insulation, and chemical resistance make it particularly valuable in industrial applications.

Properties

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9F34O4P/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2,(H,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOYEYXUDHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(O)P(OH)(OCH2CH2C8F17)2, C20H9F34O4P
Record name 8:2 diPAPS
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90218051
Record name Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate
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Molecular Weight

990.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-41-1
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Source CAS Common Chemistry
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Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate
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Record name Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate
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Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Record name BIS(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECAFLUORO-1-DECANOL) HYDROGEN PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 2
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Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 3
Reactant of Route 3
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 4
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 5
Reactant of Route 5
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 6
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

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